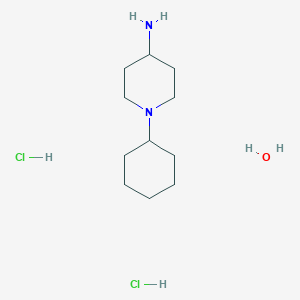![molecular formula C14H11N3O5 B12003140 Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate CAS No. 21460-91-3](/img/structure/B12003140.png)
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C14H11N3O5. This compound is known for its vibrant color and is often used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is also referred to as an arylazo derivative of salicylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate can be synthesized through a diazo-coupling reaction. The process involves the reaction of 4-nitroaniline with 2-hydroxybenzoic acid in an alkaline solution. The reaction typically proceeds as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-hydroxybenzoic acid in an alkaline medium to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Recrystallization from a toluene-acetone mixture is commonly used to purify the compound, resulting in red-orange crystals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro
Properties
CAS No. |
21460-91-3 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)12-8-10(4-7-13(12)18)16-15-9-2-5-11(6-3-9)17(20)21/h2-8,18H,1H3 |
InChI Key |
BDZCZPIIKLJZSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
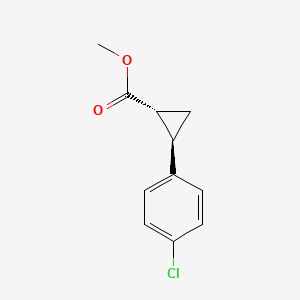
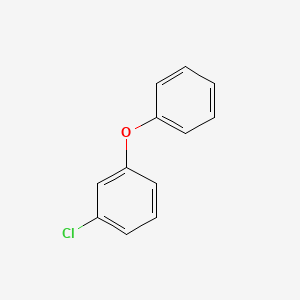
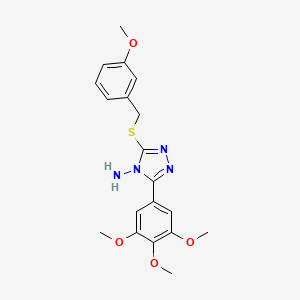


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
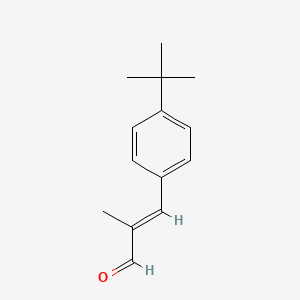
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)
